molecular formula C22H21ClFN3O4 B6569564 8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-23-6

8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

カタログ番号: B6569564
CAS番号: 1021212-23-6
分子量: 445.9 g/mol
InChIキー: ABHHZMFJIFGQDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core modified with a 2-chloro-4-fluorobenzoyl group at position 8 and a 2-phenoxyethyl substituent at position 2. This compound belongs to a class of spirocyclic derivatives known for their modulation of central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine receptors, due to structural similarities with pharmacologically active spiro compounds like MDL 100,907 (a potent 5-HT2A antagonist) . The chloro and fluoro substituents on the benzoyl moiety enhance lipophilicity and receptor-binding affinity, while the phenoxyethyl group may influence pharmacokinetic properties such as oral bioavailability and metabolic stability .

特性

IUPAC Name

8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O4/c23-18-14-15(24)6-7-17(18)19(28)26-10-8-22(9-11-26)20(29)27(21(30)25-22)12-13-31-16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHHZMFJIFGQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the spirocyclic core and aromatic moieties. Key comparisons include:

Compound Substituents Key Properties Reference
8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 4-Fluorobenzyl at position 3 Enhanced 5-HT2A binding affinity; reduced metabolic stability due to benzyl group .
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl at position 8 Lower potency in receptor assays; simpler structure for SAR studies .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Piperazine-propyl chain at position 3 Dual 5-HT2A/D2 antagonism; improved solubility but higher off-target risks .
8-[3-Chloro-5-(trifluoromethyl)pyridin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Pyridinyl substituent with CF3 group Increased metabolic resistance; potential CNS penetration .
MDL 100,907 ([R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol]) Non-spiro, fluorophenyl-piperidine core Gold-standard 5-HT2A antagonist; superior selectivity but poor oral bioavailability .

Key Research Findings

  • In Vitro Studies: Spirocyclic analogues with chloro/fluoro substituents show nanomolar potency in 5-HT2A binding assays, comparable to MDL 100,907 .
  • In Vivo Efficacy: Compounds with phenoxyethyl groups exhibit favorable CNS safety profiles in rodent models, with minimal α1-adrenergic or D2 antagonism at therapeutic doses .
  • Thermodynamic Solubility : The target compound’s solubility in aqueous buffers (e.g., 0.9% NaCl) is likely lower than hydrophilic derivatives (e.g., 8-(2-ethoxyethyl) analogues ) but sufficient for preclinical testing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。